molecular formula C5H10O5 B083111 Arabinofuranose CAS No. 13221-22-2

Arabinofuranose

Cat. No.: B083111
CAS No.: 13221-22-2
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-ZRMNMSDTSA-N
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Description

D-arabinofuranose is the furanose form of D-arabinose. It is an enantiomer of a L-arabinofuranose.

Scientific Research Applications

  • Enzyme Structure and Function : A study by Miyanaga et al. (2004) investigated the structure of α-l-arabinofuranosidase, revealing its catalytic and arabinose-binding domains, important for understanding the enzyme's function and potential applications in bioengineering and pharmaceuticals (Miyanaga et al., 2004).

  • Drug Development : Zhang et al. (2011) focused on mycobacterial arabinosyltransferases, essential for cell wall synthesis in Mycobacterium tuberculosis. Understanding these enzymes could aid in developing new antituberculosis drugs (Zhang et al., 2011).

  • Plant Cell Wall Biosynthesis : Saqib et al. (2019) highlighted the role of UDP-arabinopyranose mutases in plant cell walls, converting UDP-Arap to UDP-arabinofuranose, vital for cell wall and natural product biosynthesis (Saqib et al., 2019).

  • Biomass Hydrolysis : Poria et al. (2020) reviewed the functions of alpha-L-arabinofuranosidase in biomass hydrolysis, a crucial enzyme in the bioconversion of lignocellulosic biomass, significant for biofuel production (Poria et al., 2020).

  • Glycoside Hydrolases Study : Hövel et al. (2003) described the crystal structure of α-L-arabinofuranosidase, offering insights into the catalytic mechanism of this glycoside hydrolase family, which has implications in biotechnology and pharmaceuticals (Hövel et al., 2003).

  • Enzyme Localization in Plants : Northcote et al. (1989) used antibodies to locate arabinogalactan and arabinofuranose in plant cells, contributing to our understanding of cell wall polysaccharide localization and structure (Northcote et al., 1989).

  • Synthetic Chemistry Applications : Pavic et al. (2018) demonstrated the transformation of an arabinofuranosylhydrolase into an acyl transferase, enabling the creation of acyl α-l-arabinofuranoses. This modification has potential applications in synthetic chemistry, including drug modification (Pavic et al., 2018).

  • Polysaccharide Synthesis and Modification : Rodrigues Borges and Balaban (2014) reported on the enzymatic synthesis of sugar esters of L-arabinose, leading to the production of a novel poly(vinyl alcohol) with potential applications in material science (Rodrigues Borges & Balaban, 2014).

Safety and Hazards

Arabinofuranose is not classified as a hazardous good . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing . In case of skin contact, wash with plenty of water . In case of contact with eyes, wash with plenty of water . If swallowed, rinse mouth .

Future Directions

The efficient bioconversion of arabinofuranose into monosaccharides, oligosaccharides, and/or other chemicals depends on the synergism of main-chain enzymes and de-branching enzymes . The research on microbial arabinofuranosidases has developed quickly in recent years . Future research needs to explore many aspects of arabinofuranosidases in much detail .

Mechanism of Action

Target of Action

D-Arabinofuranose, also known as Arabinofuranose, primarily targets the enzyme Ribokinase in Escherichia coli . Ribokinase plays a crucial role in the metabolism of ribose, a simple sugar that is an essential component of several important biomolecules.

Mode of Action

It is known to be involved in the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5-linked α-l-ara f residues from arabinose-substituted polysaccharides or oligosaccharides .

Biochemical Pathways

D-Arabinofuranose is a major glycosyl constituent of mycobacteria found in two essential cell envelope heteropolysaccharides, arabinogalactan and lipoarabinomannan . The biosynthesis of D-Arabinofuranose in Mycobacterium tuberculosis and related actinobacteria involves the formation of D-ribose 5-phosphate from sedoheptulose 7-phosphate . This compound is then converted to decaprenyl-phospho-arabinose, which is a substrate for arabinosyltransferases in the synthesis of the cell-wall arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria .

Result of Action

The action of D-Arabinofuranose results in the hydrolysis of arabinose-substituted polysaccharides or oligosaccharides, which can promote the degradation of the arabinoxylan fraction of biomass . This process is essential for the bioconversion of lignocellulosic biomass into high-value chemicals .

Action Environment

The action of D-Arabinofuranose can be influenced by various environmental factors. For instance, the efficiency of enzymatic hydrolysis relies on the synergistic action of main-chain degradation enzymes and diverse de-branching enzymes . Additionally, the ratio of D-Arabinofuranose and other xylanases should be carefully selected to avoid strong inhibition caused by less-substituted arabinoxylooligosaccharides during the hydrolysis of arabinoxylan-containing biomass .

Biochemical Analysis

Properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446704
Record name D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13221-22-2
Record name Arabinofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13221-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of arabinofuranose?

A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, researchers utilize various spectroscopic techniques for structural characterization:

  • NMR Spectroscopy: This technique is crucial for determining the conformation and linkage patterns of this compound residues within polysaccharides. For instance, 1H-NMR and 13C-NMR are used to analyze the structure of arabinobiose and arabinan []. HSQC-NMR helps profile feruloylated side-chains of arabinoxylans in cereal grains [].
  • Mass Spectrometry: Coupled with techniques like GC-MS and MALDI-TOF MS/MS, it helps identify and characterize this compound-containing oligosaccharides and their linkage patterns [, ].

Q3: What are the main functions of this compound in plants?

A3: this compound is a key building block of various plant cell wall polysaccharides, such as arabinoxylans, arabinogalactan proteins (AGPs), and pectins. These polysaccharides contribute to cell wall integrity, signaling, and plant development [, , ].

Q4: How do plants synthesize this compound?

A4: Plants synthesize this compound from UDP-arabinopyranose (UDP-Arap) through the action of UDP-arabinopyranose mutases (RGPs), which catalyze the interconversion of these two forms. These enzymes play a crucial role in plant development as demonstrated by the severe developmental defects in Arabidopsis mutants deficient in RGPs [, , ].

Q5: Why is this compound significant in Mycobacteria, and how is it incorporated into their cell wall?

A5: In Mycobacteria, this compound is a crucial component of arabinogalactan and lipoarabinomannan, which are essential for cell wall integrity and virulence []. Arabinofuranosyltransferases play a key role in assembling the arabinan domains of these polysaccharides using decaprenylphosphoryl-D-arabinofuranose (DPA) as the this compound donor [, ].

Q6: What are arabinofuranosidases, and what are their applications?

A6: Arabinofuranosidases are enzymes that specifically cleave this compound residues from polysaccharides. They play important roles in various biotechnological applications, including:

  • Biofuel production: They can help break down plant biomass into fermentable sugars for biofuel production [].
  • Food industry: Arabinofuranosidases can improve the quality and digestibility of food products by modifying the arabinoxylan content [].
  • Pharmaceutical industry: These enzymes can be used to synthesize specific this compound-containing oligosaccharides with potential therapeutic applications [].

Q7: How does the structure of this compound influence the activity of arabinofuranosidases?

A7: The linkage pattern and substitution of this compound residues significantly affect the activity of different arabinofuranosidases. For example, some enzymes specifically target α-1,2-linked this compound side chains, while others prefer different linkages or substitution patterns [, ].

Q8: Can the activity of arabinofuranosyltransferases be targeted for therapeutic purposes?

A8: Yes, inhibiting arabinofuranosyltransferases involved in the biosynthesis of mycobacterial arabinogalactan and lipoarabinomannan is a promising strategy for developing new antituberculosis drugs. Research focusing on identifying and characterizing these enzymes is crucial for developing novel therapeutic interventions [, ].

Q9: How is this compound chemically synthesized?

A9: Chemical synthesis of this compound and its derivatives often involves multi-step procedures starting from readily available sugar precursors. Protecting group strategies are crucial for achieving regio- and stereoselectivity during these syntheses [, , , , ].

Q10: Can this compound be modified to generate novel compounds?

A10: Yes, chemical modification of this compound allows for the synthesis of diverse derivatives with potentially enhanced properties. For example, researchers have synthesized this compound-derived sugars with fluorine substitutions for potential use as PET radiotracers to detect pathogenic microorganisms [, ]. Additionally, this compound derivatives can be used to synthesize pseudo-sugars and pseudo-nucleosides with potential biological activities [].

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